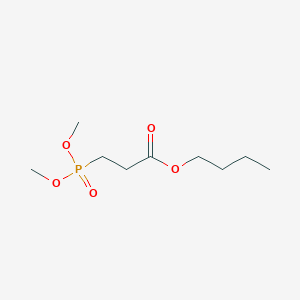

Butyl 3-(dimethoxyphosphoryl)propanoate

説明

Butyl 3-(dimethoxyphosphoryl)propanoate is an organophosphorus compound characterized by a butyl ester group, a central propanoate backbone, and a dimethoxyphosphoryl substituent. The phosphoryl group imparts polarity and reactivity, enabling interactions in catalytic systems or biological targets .

特性

CAS番号 |

52726-69-9 |

|---|---|

分子式 |

C9H19O5P |

分子量 |

238.22 g/mol |

IUPAC名 |

butyl 3-dimethoxyphosphorylpropanoate |

InChI |

InChI=1S/C9H19O5P/c1-4-5-7-14-9(10)6-8-15(11,12-2)13-3/h4-8H2,1-3H3 |

InChIキー |

AAXTXZGECJDLIB-UHFFFAOYSA-N |

正規SMILES |

CCCCOC(=O)CCP(=O)(OC)OC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

Butyl 3-(dimethoxyphosphoryl)propanoate can be synthesized through esterification, a reaction between a carboxylic acid and an alcohol in the presence of a mineral acid catalyst . The general reaction involves heating the carboxylic acid and alcohol to form the ester and water. For example, the esterification of 3-(dimethoxyphosphoryl)propanoic acid with butanol in the presence of sulfuric acid can yield Butyl 3-(dimethoxyphosphoryl)propanoate.

Industrial Production Methods

Industrial production of esters like Butyl 3-(dimethoxyphosphoryl)propanoate typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the desired product quality .

化学反応の分析

Types of Reactions

Butyl 3-(dimethoxyphosphoryl)propanoate undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Reduction: Reduction of the ester with reagents like lithium aluminum hydride can produce the corresponding alcohol.

Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by another nucleophile.

Common Reagents and Conditions

Reduction: Lithium aluminum hydride is a common reducing agent for esters.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

Hydrolysis: 3-(dimethoxyphosphoryl)propanoic acid and butanol.

Reduction: 3-(dimethoxyphosphoryl)propanol.

Substitution: Various substituted esters depending on the nucleophile used.

科学的研究の応用

Butyl 3-(dimethoxyphosphoryl)propanoate has several scientific research applications:

作用機序

The mechanism of action of Butyl 3-(dimethoxyphosphoryl)propanoate involves its hydrolysis to release the active carboxylic acid and alcohol. The ester bond is cleaved by nucleophilic attack, leading to the formation of the corresponding acid and alcohol . This process can be catalyzed by enzymes such as esterases in biological systems .

類似化合物との比較

Phosphorylated Propanoate Esters

Compounds sharing the phosphorylated propanoate backbone but differing in ester groups or substituents provide insights into structure-property relationships.

Key Findings :

- Ester Chain Impact : Ethyl esters (e.g., 7h–7k) exhibit melting points between 109–154°C and synthesis yields of 81–89% . The butyl analog likely has lower crystallinity and higher lipophilicity due to the longer alkyl chain.

- Substituent Effects : Chloro, fluoro, or methyl groups on aromatic rings enhance steric and electronic effects, influencing reactivity in antiproliferative applications .

Butyl Esters with Varied Backbones

Butyl esters of propanoic acid derivatives with non-phosphoryl substituents highlight the role of functional groups in biological activity.

Key Findings :

- Bioactivity: The 4-hydroxyphenyl group in Butyl 3-(4-hydroxyphenyl)propanoate contributes to antioxidant (TEAC = 0.427) and antifungal activity, whereas the phosphoryl group in Butyl 3-(dimethoxyphosphoryl)propanoate may prioritize chemical reactivity over direct bioactivity .

- Lipophilicity : Butyl esters generally enhance lipid solubility, making them suitable for lipid-rich matrices (e.g., food additives or drug delivery) .

Pesticide-Related Butyl Esters

Butyl esters in agrochemicals demonstrate structural diversity and functional versatility.

| Compound Name | Substituents | Use |

|---|---|---|

| Cyhalofop-butyl | 4-cyano-2-fluorophenoxy, phenoxy | Herbicide |

| Fluazifop-P butyl ester | Trifluoromethylpyridinyl, phenoxy | Herbicide |

Key Findings :

- Structural Complexity: Pesticides like cyhalofop-butyl incorporate aromatic and heterocyclic groups for target specificity, contrasting with Butyl 3-(dimethoxyphosphoryl)propanoate’s simpler phosphoryl motif .

- Ester Stability : The butyl group in pesticides balances volatility and persistence, whereas phosphoryl-containing esters may prioritize reactivity in synthetic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。